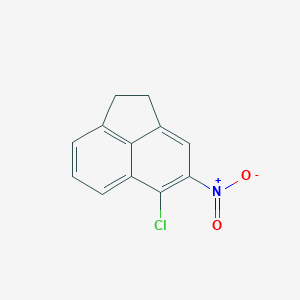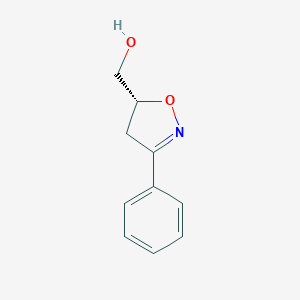
1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BHPP belongs to the class of heterocyclic compounds and is structurally related to natural products such as curcumin and resveratrol.
Wirkmechanismus
The exact mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act through multiple pathways. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense mechanisms. Additionally, 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to modulate the activity of various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have a range of biochemical and physiological effects in various cell types. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In cancer cells, 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively low toxicity compared to other synthetic compounds. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to be stable under various experimental conditions, making it a reliable tool for research. However, one limitation of using 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is its limited solubility in water, which may require the use of organic solvents. In addition, the exact mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
Future research on 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one could focus on further elucidating its mechanism of action and identifying its specific targets in various diseases. In cancer research, 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one could be studied in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one could be tested in animal models to evaluate its safety and efficacy in vivo. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one could also be modified to improve its solubility and bioavailability, making it a more attractive candidate for therapeutic applications.
Synthesemethoden
1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process involving the reaction of 2-aminothiophenol, 3,4-dimethoxybenzaldehyde, and ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to further reactions to produce 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in high yields. The synthesis of 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been optimized to reduce the use of toxic reagents and minimize waste generation.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has shown neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C25H18N2O5S |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
(4Z)-1-(1,3-benzothiazol-2-yl)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H18N2O5S/c1-32-18-13-15(11-12-17(18)28)21-20(22(29)14-7-3-2-4-8-14)23(30)24(31)27(21)25-26-16-9-5-6-10-19(16)33-25/h2-13,21,28-29H,1H3/b22-20- |
InChI-Schlüssel |
ZSYLYNPBDQLQHP-XDOYNYLZSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4)O |
SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)


![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)




![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)